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molecular formula C9H9NO3 B3026468 2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid CAS No. 1163160-18-6

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Cat. No. B3026468
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-QJBUZINDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835312

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:13][C:14]([O-:16])=[O:15].[Na+]>CN(C)C=O>[C:14]([OH:16])(=[O:15])[CH2:13][NH:9][C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[K+]
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They were reacted at 60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the reaction solution was treated in the same manner as in Example 65
DISTILLATION
Type
DISTILLATION
Details
The resulting distillation residue
CUSTOM
Type
CUSTOM
Details
was recrystallized
DISTILLATION
Type
DISTILLATION
Details
from distilled water

Outcomes

Product
Name
Type
product
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04835312

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:13][C:14]([O-:16])=[O:15].[Na+]>CN(C)C=O>[C:14]([OH:16])(=[O:15])[CH2:13][NH:9][C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[K+]
Name
sodium bromoacetate
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They were reacted at 60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
the reaction solution was treated in the same manner as in Example 65
DISTILLATION
Type
DISTILLATION
Details
The resulting distillation residue
CUSTOM
Type
CUSTOM
Details
was recrystallized
DISTILLATION
Type
DISTILLATION
Details
from distilled water

Outcomes

Product
Name
Type
product
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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